molecular formula C17H12BrN3O B15017026 5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide

Cat. No.: B15017026
M. Wt: 354.2 g/mol
InChI Key: VCDYOBQXMMOBHU-AWQFTUOYSA-N
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Description

5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a naphthyl group attached through a methylene bridge, and a carbohydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-3-pyridinecarbohydrazide and naphthaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:

  • Dissolve 5-bromo-3-pyridinecarbohydrazide in ethanol.
  • Add naphthaldehyde to the solution.
  • Heat the mixture under reflux for several hours.
  • Cool the reaction mixture and filter the precipitate.
  • Wash the precipitate with cold ethanol and dry it to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound may inhibit tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival. The hydrazone group can also form stable complexes with metal ions, which may contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N’-[(E)-pyridin-3-ylmethylidene]pyridine-3-carbohydrazide
  • 5-bromo-N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide

Uniqueness

5-bromo-N’-[(E)-naphthalen-2-ylmethylidene]pyridine-3-carbohydrazide is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C17H12BrN3O

Molecular Weight

354.2 g/mol

IUPAC Name

5-bromo-N-[(E)-naphthalen-2-ylmethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C17H12BrN3O/c18-16-8-15(10-19-11-16)17(22)21-20-9-12-5-6-13-3-1-2-4-14(13)7-12/h1-11H,(H,21,22)/b20-9+

InChI Key

VCDYOBQXMMOBHU-AWQFTUOYSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CN=C3)Br

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

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